molecular formula C10H16O3 B14762617 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene

4-Hydroxy-2,6,6-trimethyl-1-cyclohexene

Cat. No.: B14762617
M. Wt: 184.23 g/mol
InChI Key: VLNNCUQICIFEOF-SSDOTTSWSA-N
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Description

4-Hydroxy-2,6,6-trimethyl-1-cyclohexene is a naturally occurring compound with the molecular formula C10H16O2 It is known for its unique structure, which includes a hydroxyl group and three methyl groups attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene can be achieved through several methods. One common approach involves the oxidation of 2,6,6-trimethyl-1-cyclohexene using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid over-oxidation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,6,6-trimethyl-1-cyclohexene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, potassium permanganate (KMnO4), and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2) and amines (NH3, RNH2)

Major Products Formed

Scientific Research Applications

4-Hydroxy-2,6,6-trimethyl-1-cyclohexene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a hydroxyl group and three methyl groups on the cyclohexene ring.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(4R)-4-hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid

InChI

InChI=1S/C10H16O3/c1-6-4-7(11)5-10(2,3)8(6)9(12)13/h7,11H,4-5H2,1-3H3,(H,12,13)/t7-/m1/s1

InChI Key

VLNNCUQICIFEOF-SSDOTTSWSA-N

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)C(=O)O

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C(=O)O

Origin of Product

United States

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